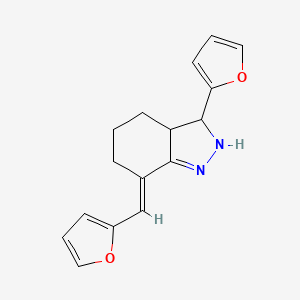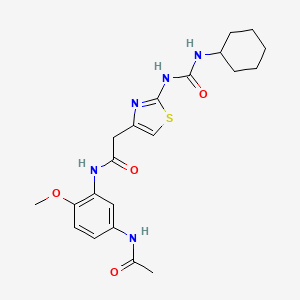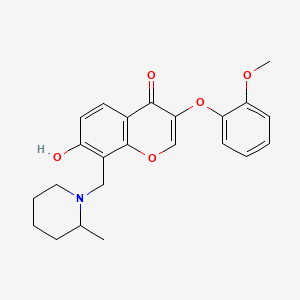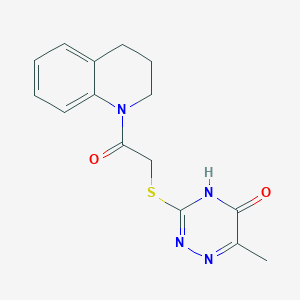
4-(Cyclohexylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethoxy)aniline (CHMA) is an organic compound used in a variety of scientific research applications. It is an aniline derivative that is widely used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the production of drugs and other compounds. CHMA is also used in the synthesis of various organic compounds, such as amines, amides, and nitriles.
Applications De Recherche Scientifique
Photochemical Reactions with Chloromethanes
4-(Cyclohexylmethoxy)aniline, similar to other aniline derivatives, may participate in photochemical reactions with chloromethanes, such as tetrachloromethane, chloroform, and dichloromethane. These interactions can be studied in their ground and first excited singlet states, where stability constants of complexes and quantum yields of fluorescence can be determined. Such photochemical reactions are crucial for understanding the chemical behavior of anilines and their potential applications in photophysics and photochemistry (Boszczyk & Latowski, 1989).
Synthesis of Novel Polymers
This compound could theoretically be utilized in the synthesis of novel polymers, such as hyperbranched polymers with specific optical properties. For instance, polymers containing nonlinear optical chromophores have been synthesized for applications in optoelectronics and photonics. These polymers exhibit unique characteristics like good solubility in polar organic solvents and specific thermal properties, which are significant for developing new materials with tailored optical functionalities (Zhang, Wada, & Sasabe, 1997).
Catalysis and Organic Synthesis
In organic synthesis, aniline derivatives, including potentially this compound, are valuable for catalytic reactions and the synthesis of complex organic compounds. For example, the cycloacylation of aniline derivatives to form 4-quinolones, which is facilitated by specific reagents under mild conditions, showcases the versatility of anilines in constructing heterocycles and other important organic frameworks. Such methodologies highlight the role of anilines in enabling efficient synthesis pathways for pharmacologically relevant compounds and other organic materials (Zewge et al., 2007).
Molecular Docking and Drug Design
The chemical structure of this compound could be relevant in the design and synthesis of biologically active compounds, such as acyl thiourea derivatives. These compounds have shown potential in various biological applications, including antioxidant and anti-hemolytic activities. Moreover, molecular docking studies involving such derivatives can provide insights into their interactions with biological targets, thereby contributing to the field of drug design and discovery (Haribabu et al., 2015).
Propriétés
IUPAC Name |
4-(cyclohexylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKVTPDSILGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)




![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)




![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)